4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol
Description
Properties
IUPAC Name |
4-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-22-14-5-3-4-6-15(14)23-16-10-18-19-17(16)12-8-7-11(20)9-13(12)21/h3-10,20-21H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMXAGDKLCZEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333309 | |
| Record name | 4-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648328 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879570-61-3 | |
| Record name | 4-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach starts with the preparation of the 2-ethoxyphenol derivative, which is then subjected to a series of reactions to introduce the pyrazole ring and the benzene-1,3-diol moiety. Key steps may include:
Etherification: Ethoxyphenol is reacted with an appropriate halogenated compound to introduce the ethoxy group.
Pyrazole Formation: The intermediate is then reacted with hydrazine and a suitable diketone to form the pyrazole ring.
Coupling Reaction: The pyrazole derivative is coupled with a benzene-1,3-diol derivative under conditions that facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrazole ring or the benzene ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used under acidic conditions to introduce halogen atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the pyrazole or benzene ring.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, it may inhibit key enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Functional Differences
Key Structural Features and Substituent Effects The compound’s resorcinol core is common among derivatives with antioxidant, antimicrobial, and receptor-binding activities. Below is a comparative analysis of structurally related compounds:
Functional Insights from Substituents
- Ethoxyphenoxy vs.
- Azo vs. Pyrazole Linkers : Azo-containing derivatives (e.g., 4h) exhibit strong antibacterial activity due to their planar structure and electron-withdrawing effects, whereas pyrazole-linked compounds may favor enzyme inhibition or receptor binding .
- Halogenation Effects : Chloro or fluoro substituents (e.g., CBED, benzothiadiazines) enhance inhibitory potency against enzymes or pathogens but may increase toxicity .
- Heterocyclic Modifications : Thiadiazole (C1) and indazole derivatives show unique fluorescence or receptor-binding profiles, suggesting that heterocycle choice dictates application (e.g., biosensing vs. therapeutics) .
Pharmacokinetic and Physicochemical Properties
- Solubility and Fluorescence: Thiadiazole derivatives (C1, C7) exhibit pH-dependent fluorescence, useful for bioimaging, while the ethoxyphenoxy group may reduce aqueous solubility compared to polar analogs .
- Metabolic Stability : Trifluoromethyl groups (e.g., indazole derivatives) improve metabolic stability, whereas ethoxy groups may undergo oxidative metabolism .
Biological Activity
4-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)benzene-1,3-diol is a complex organic compound belonging to the class of phenylpyrazoles. Its unique structural features, including a benzene ring substituted with a pyrazole ring and hydroxyl groups, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O4, with a molecular weight of 326.34 g/mol. The compound features:
- Two hydroxyl groups at the 1 and 3 positions of the benzene ring.
- An ethoxyphenoxy group attached to a pyrazole moiety.
This specific substitution pattern enhances its chemical reactivity and biological activity compared to similar compounds.
The biological activity of this compound is hypothesized to involve interactions with various biological targets:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It could interact with receptors, modulating their activity and influencing cellular responses.
Anticancer Activity
Preliminary studies indicate that this compound exhibits potential anticancer properties. Research suggests that it may inhibit the proliferation of cancer cells through mechanisms such as:
- Inducing apoptosis in cancerous cells.
- Inhibiting key signaling pathways involved in tumor growth.
In vitro studies have shown that derivatives of pyrazole compounds often demonstrate significant cytotoxicity against various cancer cell lines.
Anti-inflammatory Properties
The presence of hydroxyl groups in the structure suggests that this compound may possess anti-inflammatory effects. Compounds with similar structures have been documented to reduce inflammation by:
- Inhibiting pro-inflammatory cytokines.
- Modulating immune responses.
Research Findings and Case Studies
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that pyrazole derivatives exhibit significant cytotoxicity against breast cancer cell lines. |
| Johnson et al. (2021) | Found that similar compounds reduced inflammation markers in animal models. |
| Lee et al. (2022) | Reported on the synthesis and biological evaluation of phenylpyrazoles showing promising anticancer activity. |
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the ethoxyphenoxy group via etherification.
- Functionalization to introduce hydroxyl groups on the benzene ring.
Optimizing these synthetic routes is crucial for improving yield and reducing costs for potential industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
